molecular formula C8H14O2 B12807264 (3r,4r)-3,4-Dimethylhexane-2,5-dione CAS No. 1932251-66-5

(3r,4r)-3,4-Dimethylhexane-2,5-dione

Cat. No.: B12807264
CAS No.: 1932251-66-5
M. Wt: 142.20 g/mol
InChI Key: GECZPGNLQXZLFU-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3r,4r)-3,4-Dimethylhexane-2,5-dione is an organic compound with a unique structure characterized by two methyl groups attached to a hexane backbone with two ketone functional groups at positions 2 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r,4r)-3,4-Dimethylhexane-2,5-dione can be achieved through several methods. One common approach involves the enantiospecific synthesis using cycloaddition reactions. For example, the Staudinger cycloaddition reaction of chiral ketenes with imines can be employed to produce optically active β-lactams, which can then be further transformed into the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of microwave-induced reactions to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

(3r,4r)-3,4-Dimethylhexane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

(3r,4r)-3,4-Dimethylhexane-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (3r,4r)-3,4-Dimethylhexane-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in metabolic processes, leading to the formation of bioactive intermediates . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Properties

CAS No.

1932251-66-5

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(3R,4R)-3,4-dimethylhexane-2,5-dione

InChI

InChI=1S/C8H14O2/c1-5(7(3)9)6(2)8(4)10/h5-6H,1-4H3/t5-,6-/m1/s1

InChI Key

GECZPGNLQXZLFU-PHDIDXHHSA-N

Isomeric SMILES

C[C@H]([C@@H](C)C(=O)C)C(=O)C

Canonical SMILES

CC(C(C)C(=O)C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.